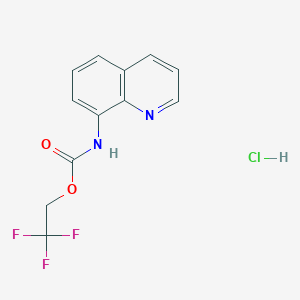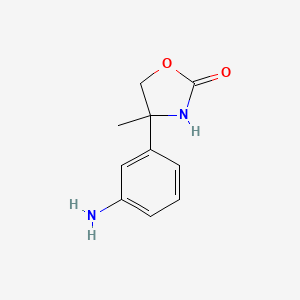
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that contains an oxazolidinone ring substituted with a 3-aminophenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-nitroaniline with an appropriate oxazolidinone precursor under reductive conditions. One common method involves the reduction of 3-nitroaniline to 3-aminophenyl, followed by its reaction with 4-methyl-1,3-oxazolidin-2-one under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly reducing agents and solvents is also considered to minimize the environmental impact. The reaction conditions are optimized to achieve high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Substitution: Electrophilic reagents such as bromine (Br2) and chlorinating agents are used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The oxazolidinone ring can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one
- 4-(3-Aminophenyl)-4-ethyl-1,3-oxazolidin-2-one
- 4-(3-Aminophenyl)-4-methyl-1,3-thiazolidin-2-one
Uniqueness
4-(3-Aminophenyl)-4-methyl-1,3-oxazolidin-2-one is unique due to the specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and biological properties. The presence of the 3-aminophenyl group enhances its potential for hydrogen bonding and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-(3-aminophenyl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6,11H2,1H3,(H,12,13) |
InChI Key |
NUJCRMDYLBNUCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(=O)N1)C2=CC(=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


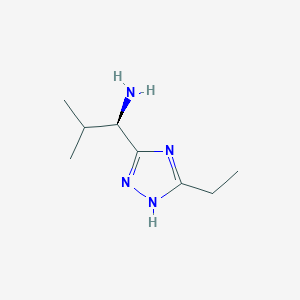
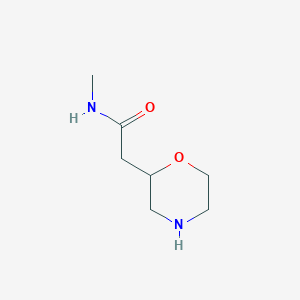
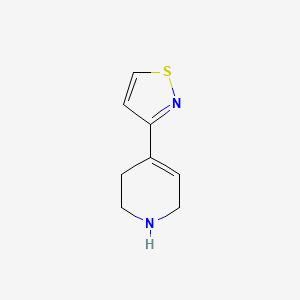

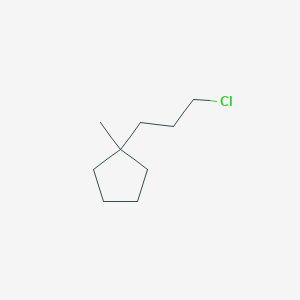
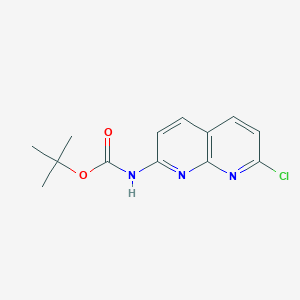

![2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride](/img/structure/B13213948.png)
![8-(Phenylmethyl)-1-oxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B13213956.png)
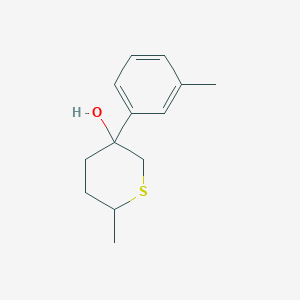
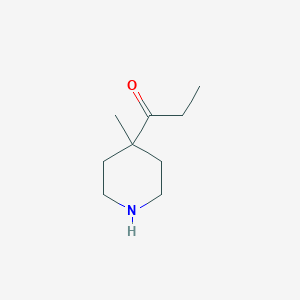
![[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13213982.png)
